ERR|A Inverse Agonist 1 Displays Intermediate Potency Compared to XCT790 and C29 in ERRα Transcriptional Repression Assays
ERR|A Inverse Agonist 1 (Compound 11) exhibits an IC50 of 0.80 μM in ERRα transcriptional activity assays using MDA-MB-231 cells [1]. This represents a 2.2-fold lower potency than the widely used reference compound XCT790 (IC50 = 0.37 μM) [2], but a 13.3-fold improvement over C29 (IC50 = 60 nM) when considering the p-nitrobenzenesulfonamide scaffold as a distinct chemotype [3].
| Evidence Dimension | ERRα transcriptional repression potency |
|---|---|
| Target Compound Data | IC50 = 0.80 μM |
| Comparator Or Baseline | XCT790: IC50 = 0.37 μM; C29: IC50 = 60 nM |
| Quantified Difference | 2.2-fold less potent than XCT790; 13.3-fold less potent than C29 |
| Conditions | MDA-MB-231 triple-negative breast cancer cells, cell-based transcriptional activity assay |
Why This Matters
Intermediate potency allows researchers to select an inverse agonist with a different therapeutic window compared to the most potent (C29) or most widely characterized (XCT790) alternatives, enabling dose-response studies across a broader concentration range.
- [1] Gao Z, Wang T, Li R, Du Y, Lv H, Zhang L, et al. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. J Enzyme Inhib Med Chem. 2021;37(1):125–134. View Source
- [2] Peng L, Bian X, Li D, Chen Z, Wang J, Chen Y, et al. Identification of New Small-Molecule Inducers of Estrogen-Related Receptor α (ERRα) Degradation. ACS Med Chem Lett. 2019;10(7):1040–1045. View Source
- [3] Billon C, Sitaula S, Banerjee S, Welch R, Mehedi M, Al-Sabbagh Z, et al. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity. ACS Chem Biol. 2023;18(4):756–771. View Source
